molecular formula C7H15N B2926568 Methyl[1-(1-methylcyclopropyl)ethyl]amine CAS No. 1094550-96-5

Methyl[1-(1-methylcyclopropyl)ethyl]amine

Cat. No. B2926568
CAS RN: 1094550-96-5
M. Wt: 113.204
InChI Key: BLISZBYFASHPAB-UHFFFAOYSA-N
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Description

“Methyl[1-(1-methylcyclopropyl)ethyl]amine” is a chemical compound with the IUPAC name N-methyl-1-(1-methylcyclopropyl)ethanamine hydrochloride . It has a molecular weight of 149.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “Methyl[1-(1-methylcyclopropyl)ethyl]amine” can be analyzed using spectroscopic techniques. The infrared spectrum of amines shows absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectrum can help in determining the structure of the amine . The carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .


Physical And Chemical Properties Analysis

“Methyl[1-(1-methylcyclopropyl)ethyl]amine” is a powder that is stored at room temperature . Amines of low molar mass are quite soluble in water . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

Mechanism of Action

The mechanism of action of amines involves nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine . This is a key step in the formation of imines by the reaction of an aldehyde or ketone with a primary amine .

Safety and Hazards

“Methyl[1-(1-methylcyclopropyl)ethyl]amine” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-1-(1-methylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(8-3)7(2)4-5-7/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLISZBYFASHPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[1-(1-methylcyclopropyl)ethyl]amine

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